molecular formula C7H5F3N2O2 B027955 4-Nitro-3-(trifluoromethyl)aniline CAS No. 393-11-3

4-Nitro-3-(trifluoromethyl)aniline

Cat. No. B027955
CAS RN: 393-11-3
M. Wt: 206.12 g/mol
InChI Key: UTKUVRNVYFTEHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Nitro-3-(trifluoromethyl)aniline and related compounds involves several chemical transformations that highlight the versatility of nitroaniline derivatives in organic synthesis. For instance, the transformation of the carboxylic group of 3-(nitrophenyl)propanoic acids into the trifluoromethyl group by sulfur tetrafluoride is a key step in the preparation of (3,3,3-trifluoropropyl)anilines, demonstrating the methods for introducing trifluoromethyl groups into aromatic compounds (Trofymchuk et al., 2015).

Molecular Structure Analysis

Spectroscopic investigations, including Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopy, have provided detailed insights into the molecular structure of 4-Nitro-3-(trifluoromethyl)aniline. These studies reveal the compound's vibrational modes and the influence of fluorine, amino, and nitro groups on the geometry of the benzene ring. The total dipole moment and first order hyperpolarizability of the molecule have also been computed, indicating significant electronic properties and charge transfer within the molecule (Saravanan, Balachandran, & Viswanathan, 2014).

Chemical Reactions and Properties

The chemical reactivity of 4-Nitro-3-(trifluoromethyl)aniline has been explored through various reactions, including its ability to undergo nucleophilic substitution and its participation in the formation of complex chemical structures. These reactions underscore the compound's role as a versatile intermediate in organic synthesis and its interaction with different chemical entities (Al-Howsaway et al., 2007).

Scientific Research Applications

  • Chemical Reactions and Derivatives:

    • Aniline Derivatives Formation: A study described the formation of N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline derivatives from 4-chloro-3,5-dinitrobenzotrifluoride, involving an addition-elimination mechanism with a positive charge on the aniline nitrogen (Al-Howsaway et al., 2007).
    • Intermediate in Nilotinib Synthesis: Another study synthesized 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for nilotinib, with a 50% overall yield from 3,5-dinitro-1-trifluoromethylbenzene (Yang Shijing, 2013).
  • Extraction and Quantification:

    • Biological Material Extraction: Acetone was found effective in extracting 4-nitro-3-(trifluoromethyl)-aniline from biological material, enabling accurate quantification in cadaveric hepatic tissue, blood, plasma, and urine (Shormanov et al., 2016).
  • Molecular and Electronic Properties:

    • Structural Analysis: A study revealed that the substituent group in the benzene ring significantly impacts the molecular and electronic properties of 4-nitro-3-(trifluoromethyl)aniline (Saravanan et al., 2014).
    • Vibrational Spectra: The structure and effects of substituent positions on the vibrational spectra of 4-nitro-3-(trifluoromethyl)aniline were investigated, with potential applications in non-linear optical (NLO) materials (Revathi et al., 2017).
  • Pharmaceutical and Medicinal Applications:

    • Anticancer Bioconjugates: Novel bioconjugates with anticancer activity and nitric oxide release under visible light show potential as promising photochemotherapeutics (Navacchia et al., 2016).
    • Flutamide Metabolism: Flutamide metabolism and its metabolites in human urine, which includes derivatives of 4-Nitro-3-(trifluoromethyl)aniline, may contribute to its toxic effects (Tevell et al., 2006).
  • Catalysis and Chemical Reactions:

    • Hydrogenation of Nitro Compounds: Studies have shown that various catalysts, like palladium, cobalt oxide, and iron oxide, can effectively reduce nitro compounds to anilines, including derivatives of 4-Nitro-3-(trifluoromethyl)aniline. These processes are important in the production of anilines used in pharmaceuticals, agrochemicals, and fine chemicals (Jiang et al., 2016), (Wei et al., 2018), (Cantillo et al., 2013).
  • Electrochromic Materials:

    • Novel Electrochromic Materials: The synthesis of four novel electrochromic materials employing nitrotriphenylamine unit, including derivatives of 4-Nitro-3-(trifluoromethyl)aniline, showed promising optical contrasts and fast switching speeds in the near-infrared region, indicating potential applications in electrochromic devices (Li et al., 2017).

Safety And Hazards

4-Nitro-3-(trifluoromethyl)aniline is classified as a toxic, harmful, and irritant substance. It can cause skin, eye, and respiratory irritations. Exposure to high concentrations of the compound can lead to severe health effects, such as liver and kidney damage, and even death .

Future Directions

4-Nitro-3-(trifluoromethyl)aniline is used in the synthesis of various organic compounds, including dyes, pigments, and pharmaceutical intermediates. It is also used as a reagent in organic chemistry and as a starting material for the preparation of other chemicals . Future research may focus on exploring new applications and improving the synthesis process.

properties

IUPAC Name

4-nitro-3-(trifluoromethyl)aniline
Source PubChem
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InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)5-3-4(11)1-2-6(5)12(13)14/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKUVRNVYFTEHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7057731
Record name 3-Trifluoromethyl-4-nitroanilide
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Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitro-3-(trifluoromethyl)aniline

CAS RN

393-11-3
Record name 4-Nitro-3-(trifluoromethyl)aniline
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Record name 3-Trifluoromethyl-4-nitroanilide
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Record name 393-11-3
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Record name 3-Trifluoromethyl-4-nitroanilide
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Record name 4-nitro-3-(trifluoromethyl)aniline
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Record name 4-NITRO-3-TRIFLUOROMETHYLANILINE
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Synthesis routes and methods

Procedure details

A solution of ammonia in water (100 cm3, s.g. 0.88) was added to 3-trifluoromethyl-4-nitrofluorobenzene (5 g) and the mixture was heated in a bomb at 150° for 2 hours. Solvent was removed in vacuo to yield a yellow solid. Recrystallisation of this solid from hexane/ethyl acetate afforded yellow crystals of 4-nitro-3-trifluoromethylaniline, m.p. 134°, (3.5 g).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
5 g
Type
reactant
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Quantity
100 mL
Type
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
126
Citations
S Saravanan, V Balachandran… - Spectrochimica Acta Part A …, 2014 - Elsevier
The Fourier transform infrared (FT-IR) and FT-Raman spectra of 4-nitro-3-(trifluoromethyl)aniline (NTFA) were recorded in the regions 4000–400 cm −1 and 3500–100 cm −1 , …
Number of citations: 11 www.sciencedirect.com
VK Shormanov, YV Andreeva… - Sudebno-meditsinskaia …, 2016 - europepmc.org
The objective of the present work was to study peculiarities of detection of 4-nitro-3-(trifluoromethyl)-aniline in the biological material with the use of TLC, GC-MS, and electron …
Number of citations: 2 europepmc.org
K Pecková, M Průchová, JC Moreira… - Collection of …, 2012 - cccc.uochb.cas.cz
Optimum conditions were found for direct current and differential pulse voltammetric determination of anticancer drug Flutamide and its main metabolite 4-nitro-3-trifluoromethylaniline …
Number of citations: 11 cccc.uochb.cas.cz
A Tevell, H Lennernäs, M Jönsson, M Norlin… - Drug metabolism and …, 2006 - ASPET
A new metabolic scheme of flutamide is proposed in this article. Some patients treated with flutamide, a nonsteroidal antiandrogen, have developed severe hepatic dysfunction. Toxic …
Number of citations: 60 dmd.aspetjournals.org
N Sharma, AK Dhyani, S Marepally, DA Jose - Nanoscale Advances, 2020 - pubs.rsc.org
Nanoscale vesicles functionalized with a nitric oxide (NO) releasing molecule 4-nitro-3-(trifluoromethyl)aniline have been reported. The new NO-nano-vesicular donor material shows …
Number of citations: 7 pubs.rsc.org
J Amadio, CD Murphy - Biotechnology letters, 2011 - Springer
Fungi belonging to the genus Cunninghamella have enzymes similar to those employed by mammals for the detoxification of xenobiotics, thus they are useful as models of mammalian …
Number of citations: 25 link.springer.com
T Dallagi, S Top, S Masi, G Jaouen, M Saidi - Metallomics, 2010 - academic.oup.com
… Toluene (10 mL) was added, followed by addition of 4-nitro-3-trifluoromethyl-aniline (0.813 g, 3.94 mmol), and the solution was heated for 3 h at 80 C. The mixture was then allowed to …
Number of citations: 16 academic.oup.com
A Fraix, M Blangetti, S Guglielmo, L Lazzarato… - …, 2016 - Wiley Online Library
The design, synthesis, photochemical properties, and biological evaluation of a novel photoactivatable bichromophoric conjugate are reported. The compound 1, [4‐(4,4‐difluoro‐2,6‐…
I Rojas‐Oviedo, C Camacho‐Camacho… - Applied …, 2014 - Wiley Online Library
Uterine (cervix and corpus) cancer is one of the major causes of mortality in women in Mexico. Organotin carboxylated derivatives have shown high cytotoxic activity against various cell …
Number of citations: 6 onlinelibrary.wiley.com
M Gao, M Wang, KD Miller, QH Zheng - Steroids, 2011 - Elsevier
The androgen receptor (AR) is an attractive target for the treatment and molecular imaging of prostate cancer. New carbon-11-labeled propanamide derivatives were first designed and …
Number of citations: 9 www.sciencedirect.com

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